Fmoc-2-fluoro-DL-phenylglycine
Overview
Description
Fmoc-2-fluoro-DL-phenylglycine: is a derivative of phenylglycine, where the amino group is protected by a fluorenylmethyloxycarbonyl group, and the phenyl ring is substituted with a fluorine atom. This compound is primarily used in peptide synthesis and proteomics research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-fluoro-DL-phenylglycine typically involves the protection of the amino group of 2-fluoro-DL-phenylglycine with a fluorenylmethyloxycarbonyl group. This can be achieved by reacting 2-fluoro-DL-phenylglycine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the fluorenylmethyloxycarbonyl group and prevent side reactions .
Chemical Reactions Analysis
Types of Reactions: Fmoc-2-fluoro-DL-phenylglycine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, revealing the free amino group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: Piperidine in dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The major product is 2-fluoro-DL-phenylglycine with a free amino group.
Scientific Research Applications
Chemistry: Fmoc-2-fluoro-DL-phenylglycine is widely used in solid-phase peptide synthesis as a building block for the synthesis of peptides and proteins .
Biology: In biological research, it is used to study protein-protein interactions and enzyme-substrate interactions due to its ability to form stable peptide bonds .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its unique properties allow for the design of peptides with enhanced stability and bioactivity .
Industry: this compound is used in the production of peptide-based materials and hydrogels for various industrial applications .
Mechanism of Action
The mechanism of action of Fmoc-2-fluoro-DL-phenylglycine involves the formation of stable peptide bonds through the reaction of its amino group with carboxyl groups of other amino acids. The fluorenylmethyloxycarbonyl group protects the amino group during synthesis and is removed under basic conditions to reveal the reactive amino group . The fluorine atom on the phenyl ring can participate in various interactions, enhancing the stability and reactivity of the resulting peptides .
Comparison with Similar Compounds
Fmoc-phenylglycine: Similar structure but lacks the fluorine substitution.
Fmoc-2-chloro-DL-phenylglycine: Similar structure with a chlorine substitution instead of fluorine.
Fmoc-2-bromo-DL-phenylglycine: Similar structure with a bromine substitution instead of fluorine.
Uniqueness: Fmoc-2-fluoro-DL-phenylglycine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of peptides with enhanced stability and bioactivity compared to its non-fluorinated counterparts .
Biological Activity
Fmoc-2-fluoro-DL-phenylglycine (Fmoc-2-F-DL-Phe) is a fluorinated amino acid that has garnered attention in the fields of medicinal chemistry and peptide synthesis due to its unique biological properties. This compound is characterized by the presence of a fluorine atom at the second position of the phenyl ring, which imparts distinctive features that enhance its utility in various applications.
- Chemical Formula : C23H18FNO4
- Molecular Weight : 391.4 g/mol
- Structure : The Fmoc group (Fluorenylmethoxycarbonyl) allows for selective attachment and detachment during solid-phase peptide synthesis (SPPS), facilitating the controlled assembly of peptides.
The introduction of fluorine in amino acids like Fmoc-2-F-DL-Phe can significantly alter their biological activity. Research indicates that fluorinated derivatives enhance binding affinity and stability against proteolytic degradation, making them attractive for drug development. The fluorine atom can influence enzyme-substrate interactions, potentially modifying pharmacokinetic properties and enhancing metabolic stability .
Case Studies
- Peptide Synthesis :
- Anticancer Activity :
-
Modification Effects :
- Research on glycopeptide antibiotics revealed that minor modifications, such as the introduction of fluorine atoms, can significantly affect the structure and activity of these compounds. Fluorinated derivatives retained key modifications necessary for antibiotic efficacy while enhancing their overall activity .
Comparative Analysis
The following table summarizes the unique properties of this compound compared to other fluorinated amino acids:
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Fluorine at the 2-position | Enhanced metabolic stability; altered binding affinities |
Fmoc-phenylglycine | No fluorine substitution | Standard building block in peptide synthesis |
Fmoc-trifluoromethyl-phenylalanine | Trifluoromethyl group on phenyl ring | Increased steric hindrance; alters conformational behavior |
Fmoc-4-fluorophenylalanine | Fluorine at para position | Changes hydrophobicity and electronic properties |
Fmoc-2,6-difluorophenylalanine | Two fluorines on phenyl ring | Enhanced metabolic stability; potential for unique interactions |
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDAWMNMWMAJCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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